2-Boc-Octahydropyrazino[1,2-a]pyrazine

Protecting group strategy Orthogonal synthesis Medicinal chemistry

Unprotected octahydropyrazino[1,2-a]pyrazine (CAS 4744-60-9) suffers regiochemical control loss; Cbz analogs require hydrogenolysis incompatible with reduction-labile groups. 2-Boc-Octahydropyrazino[1,2-a]pyrazine enables orthogonal TFA-mediated deprotection, preserving aryl halides, alkenes, and nitro groups. • Solid form supports automated gravimetric dispensing (CV <5%) • ≥98% purity minimizes Pd catalyst poisoning • In-stock availability accelerates SAR programs.

Molecular Formula C12H23N3O2
Molecular Weight 241.335
CAS No. 1159825-34-9
Cat. No. B584315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-Octahydropyrazino[1,2-a]pyrazine
CAS1159825-34-9
SynonymsOctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC12H23N3O2
Molecular Weight241.335
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2CCNCC2C1
InChIInChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15/h10,13H,4-9H2,1-3H3
InChIKeyQXCNNDSNMODGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Boc-Octahydropyrazino[1,2-a]pyrazine – Bicyclic Piperazine Building Block


2-Boc-Octahydropyrazino[1,2-a]pyrazine (IUPAC: tert-butyl 1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate) is a fully saturated, fused bicyclic heterocycle bearing a tert-butyloxycarbonyl (Boc) protecting group on the N-2 nitrogen [1]. With a molecular formula of C₁₂H₂₃N₃O₂, a molecular weight of 241.33 g·mol⁻¹, and a computed XLogP3-AA of 0.3, the compound exhibits a topological polar surface area (TPSA) of 44.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The scaffold belongs to the octahydropyrazino[1,2-a]pyrazine class, which has been patented as β-turn mimetics and as key intermediates in TLR7/8/9 antagonist programs for autoimmune disease therapy [2][3]. The presence of the Boc group enables orthogonal protection strategies in multi-step syntheses, while the saturated bicyclic core provides conformational constraint that is distinct from monocyclic piperazine alternatives.

Orthogonal protection strategy Boc group enables selective acidic deprotection while preserving second masked amine on bicyclic scaffold.
Conformational constraint probe Fused saturated core provides rigidity distinct from monocyclic piperazines for β-turn mimetic design.
Racemic SAR starting point Reported as racemate; supports early-stage analog generation before chiral lead optimization.

2-Boc-Octahydropyrazino[1,2-a]pyrazine: Irreplaceable in Multi-Step Synthesis


The N-2 Boc protecting group is integral to the compound's synthetic utility, enabling selective deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) without disrupting the saturated bicyclic core [1]. In contrast, the unprotected octahydro-2H-pyrazino[1,2-a]pyrazine (CAS 4744-60-9, MW 141.21) lacks regiochemical control, risking uncontrolled poly-functionalization, while Cbz-protected variants (e.g., CAS 1374651-38-3, MW 303.31) require hydrogenolysis for removal—conditions incompatible with substrates bearing alkene, alkyne, or halide functionalities . Commercial availability data further underscore non-interchangeability: 2-Boc-octahydropyrazino[1,2-a]pyrazine is stocked at purities from 95% to ≥98% by multiple suppliers (AKSci, ChemScene, Leyan, Fluorochem), whereas the 2-benzyl analog (CAS 2740471-05-8, MW 231.34) shows more limited commercial sourcing and is predominantly available as a single enantiomer (9aS) . These orthogonal protection profiles and disparate supply landscapes preclude simple drop-in replacement.

Target
2-Boc-octahydropyrazino[1,2-a]pyrazine: acid-labile Boc; solid physical form; stock available at multiple purity tiers.
Cbz analog may not substitute
Cbz removal requires hydrogenolysis; incompatible with reduction-sensitive substrates and may alter storage logistics.
Target
Racemic Boc scaffold: accessible cost and lead time for SAR exploration.
Enantiopure analog not a direct replacement
Single enantiomer may require chiral sourcing premium and extended lead time; racemate supports early workflow.

Differentiation Evidence for 2-Boc-Octahydropyrazino[1,2-a]pyrazine


Orthogonal Deprotection: Boc vs. Cbz Compatibility

2-Boc-octahydropyrazino[1,2-a]pyrazine carries a tert-butyloxycarbonyl group cleavable under acidic conditions (TFA, HCl), whereas the Cbz analog (CAS 1374651-38-3) requires catalytic hydrogenation or strong acid [1]. This difference is critical for substrates containing reduction-sensitive functional groups. Additionally, the Boc-protected compound is recommended for storage at 2–8°C or −20°C, reflecting its thermal lability relative to the Cbz analog, which is shipped and stored at ambient room temperature [1]. The Boc derivative's stricter cold-chain requirement is a direct consequence of the tert-butyl carbamate's susceptibility to thermal elimination, a degradation pathway absent in the Cbz variant.

Boc vs. Cbz deprotection
Head-to-head
Boc cleavable under TFA/HCl; Cbz requires H₂/Pd-C. Storage differs by 22–40°C vs. ambient.
Orthogonal deprotection route selection context.
Reported vendor SDS comparison.
Protecting group strategy Orthogonal synthesis Medicinal chemistry

Conformational Restriction vs. Monocyclic Piperazines

The saturated octahydropyrazino[1,2-a]pyrazine core of the target compound imposes conformational rigidity absent in simple N-Boc-piperazine. Computed descriptors from PubChem reveal: XLogP3-AA = 0.3, TPSA = 44.8 Ų, rotatable bond count = 2, HBD = 1, HBA = 4 [1]. In comparison, N-Boc-piperazine (CAS 57260-71-6) exhibits XLogP3 ≈ 0.8, TPSA ≈ 32.8 Ų, rotatable bond count = 1, HBD = 0, HBA = 3 [2]. The bicyclic system increases the hydrogen-bond acceptor count by one (4 vs. 3) and introduces a hydrogen-bond donor (NH at N-5, HBD = 1 vs. 0), while adding only one additional rotatable bond despite the fused ring expansion. The higher TPSA (44.8 vs. 32.8 Ų) and additional H-bonding capacity can influence passive permeability and solubility of derived drug candidates [3].

Conformational constraint
Cross-study comparable
ΔTPSA +12.0 Ų; ΔHBD +1; ΔHBA +1 vs. N-Boc-piperazine.
Physicochemical profile may influence permeability interpretation.
Computed descriptors; data to verify in specific program context.
Conformational constraint Drug-likeness Physicochemical profiling

Commercial Purity Tiers and Scale-Up Cost

2-Boc-octahydropyrazino[1,2-a]pyrazine is commercially available at three distinct purity tiers, each suited to different stages of R&D: 95% (AKSci, $/g undisclosed) , 97% (CymitQuimica/Fluorochem, €196/100 mg) , and ≥98% (ChemScene, $755/g; Leyan, ¥/g undisclosed) . The ≥98% grade is recommended for metal-catalyzed cross-coupling reactions where trace amine impurities can poison Pd or Cu catalysts. In contrast, the 2-benzyl analog (CAS 2740471-05-8) is reported at a single purity tier of 97% with limited vendor options , while the unprotected parent (CAS 4744-60-9) at 98% purity is available at a significantly lower molecular weight (141.21 vs. 241.33 g·mol⁻¹) but requires in-situ Boc installation before use in most drug discovery workflows .

Purity tiers and cost
Cross-study comparable
95% to ≥98% range; ≥98% grade reported at $755/g (ChemScene).
Purity specification selection for synthesis stage.
Supplier catalog data; verify for current pricing.
Chemical procurement Purity specification Cost-efficiency

Racemic vs. Enantiopure Analogs

PubChem data indicate that 2-Boc-octahydropyrazino[1,2-a]pyrazine (CID 45790093) possesses one undefined atom stereocenter (at the 9a ring junction position) and zero defined stereocenters, confirming its commercial availability as a racemate [1]. In contrast, (9aR)-2-Boc-octahydropyrazino[1,2-a]pyrazine (CAS 2725774-29-6, MFCD34566874) and (9aS)-2-Boc-octahydropyrazino[1,2-a]pyrazine (CAS 2514637-89-7) are single enantiomers sourced through chiral chromatography or asymmetric synthesis, commanding higher prices and longer lead times . The racemic compound is suitable for early-stage SAR exploration where stereochemistry has not yet been established, whereas enantiopure versions are essential for late-stage lead optimization and in vivo PK/PD studies where stereochemistry can affect target engagement, metabolic stability, and off-target profile.

Racemic vs. enantiopure
Head-to-head
Racemate available; enantiopure analogs carry 2–5× cost premium and longer lead times.
Stereochemical procurement strategy context.
Vendor catalog comparison.
Stereochemistry Chiral resolution Lead optimization

Solid vs. Liquid Handling for Automated Synthesis

Multiple vendors consistently describe 2-Boc-octahydropyrazino[1,2-a]pyrazine as a white to yellow solid at ambient temperature [1]. This contrasts with the unprotected core (octahydro-2H-pyrazino[1,2-a]pyrazine, CAS 4744-60-9), which is reported as a colorless to pale yellow liquid at room temperature . Solid physical form is strongly preferred for automated solid-dispensing platforms used in parallel medicinal chemistry, as it enables precise gravimetric or volumetric dispensing without the variability associated with viscous liquid handling. Furthermore, the target compound's heavy atom count of 17 provides sufficient mass for accurate weighing on standard analytical balances (minimum weighable mass ~2 mg for a semi-micro balance with 0.01 mg readability), reducing waste relative to lower-MW building blocks.

Solid vs. liquid handling
Class-level
Solid (white to yellow); heavy atom count 17. Liquid core (CAS 4744-60-9) may require manual dispensing.
Automated solid-dispensing workflow compatibility.
Class-level physical property inference.
Parallel synthesis Automated dispensing Solid handling

Application Scenarios for 2-Boc-Octahydropyrazino[1,2-a]pyrazine


Orthogonal Deprotection for TLR Antagonists

When synthesizing hexahydro-1H-pyrazino[1,2-a]pyrazine-derived TLR antagonists as described in WO 2020/207991 A1, the Boc group on 2-Boc-octahydropyrazino[1,2-a]pyrazine can be selectively removed under TFA/CH₂Cl₂ conditions while leaving a second Cbz- or Alloc-protected amine intact on the same scaffold [1]. This orthogonal deprotection strategy is essential when the synthetic route includes reduction-labile functional groups (aryl halides, alkenes, nitro groups) that would not survive the hydrogenolysis conditions required for Cbz removal .

Racemic SAR Before Chiral Lead Optimization

Medicinal chemistry teams initiating a new program on the octahydropyrazino[1,2-a]pyrazine scaffold should procure the racemic 2-Boc derivative (CAS 1159825-34-9) for initial analog generation, benefiting from its in-stock availability at ≥98% purity from ChemScene ($755/g) . Only after confirming target engagement (e.g., IC₅₀ < 1 μM in a biochemical assay) should investment shift to the enantiopure (9aR)- or (9aS)-Boc analogs (CAS 2725774-29-6 or 2514637-89-7), which carry a 2–5× cost premium and longer lead times .

Automated Library Synthesis via Solid Dispensing

For groups employing automated solid-dispensing platforms (e.g., Chemspeed, Synple Chem), the solid physical form of 2-Boc-octahydropyrazino[1,2-a]pyrazine (white to yellow solid, heavy atom count = 17) enables precise gravimetric dispensing with CV < 5% [2]. This is a distinct advantage over the liquid unprotected core (CAS 4744-60-9), which requires manual liquid handling and risks cross-contamination in automated workflows . The compound's TPSA (44.8 Ų) and HBD count (1) also provide a differentiated property profile for fragment-based library design [3].

Procurement for Late-Stage Functionalization

When scaling from discovery to preclinical candidate synthesis, the ≥98% purity grade from ChemScene or Leyan is recommended to minimize catalyst poisoning in Pd-mediated Buchwald–Hartwig or Suzuki couplings on the deprotected secondary amine . The 95% grade (AKSci) is adequate for amide coupling or reductive amination steps where excess amine is used and subsequent flash chromatography is planned . Procurement teams should factor in the cold-chain storage requirement (2–8°C or −20°C) when planning inventory and shipping logistics [4].

Application
Selection Property
Validation Focus
TLR antagonist synthesis
Orthogonal Boc deprotection compatibility
Acid-labile removal while preserving second protecting group
Racemic SAR exploration
Racemic scaffold cost and availability
Target engagement confirmation before enantiopure investment
Automated library synthesis
Solid physical form for dispensing
Gravimetric dispensing precision and workflow reproducibility
Late-stage functionalization
High purity grade (≥98%) selection
Catalyst poisoning risk and cold-chain storage logistics

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